molecular formula C14H13NO3S B5263581 2-Methyl-3-[(thiophen-2-ylacetyl)amino]benzoic acid

2-Methyl-3-[(thiophen-2-ylacetyl)amino]benzoic acid

Cat. No.: B5263581
M. Wt: 275.32 g/mol
InChI Key: NCGCHYUUBZIOPS-UHFFFAOYSA-N
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Description

2-Methyl-3-[(thiophen-2-ylacetyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(thiophen-2-ylacetyl)amino]benzoic acid can be achieved through various synthetic routes. One common method involves the acylation of 2-methylbenzoic acid with thiophen-2-ylacetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(thiophen-2-ylacetyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-[(thiophen-2-ylacetyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(thiophen-2-ylacetyl)amino]benzoic acid involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[(thiophen-2-ylacetyl)amino]benzoic acid is unique due to the presence of both the thiophene ring and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-methyl-3-[(2-thiophen-2-ylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-9-11(14(17)18)5-2-6-12(9)15-13(16)8-10-4-3-7-19-10/h2-7H,8H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGCHYUUBZIOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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